

Application Notes and Protocols for 1-Tetradecanol as a Phase Change Material

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B045765

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Tetradecanol**, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that has garnered significant interest as a phase change material (PCM) for various applications, particularly in the realm of smart drug delivery.^{[1][2][3]} Its appeal lies in its sharp solid-liquid phase transition at a temperature close to physiological conditions, allowing for temperature-triggered release of encapsulated therapeutic agents.^{[1][4]} This document provides a comprehensive overview of the thermophysical properties of **1-tetradecanol**, detailed protocols for its characterization, and its application in drug delivery systems.

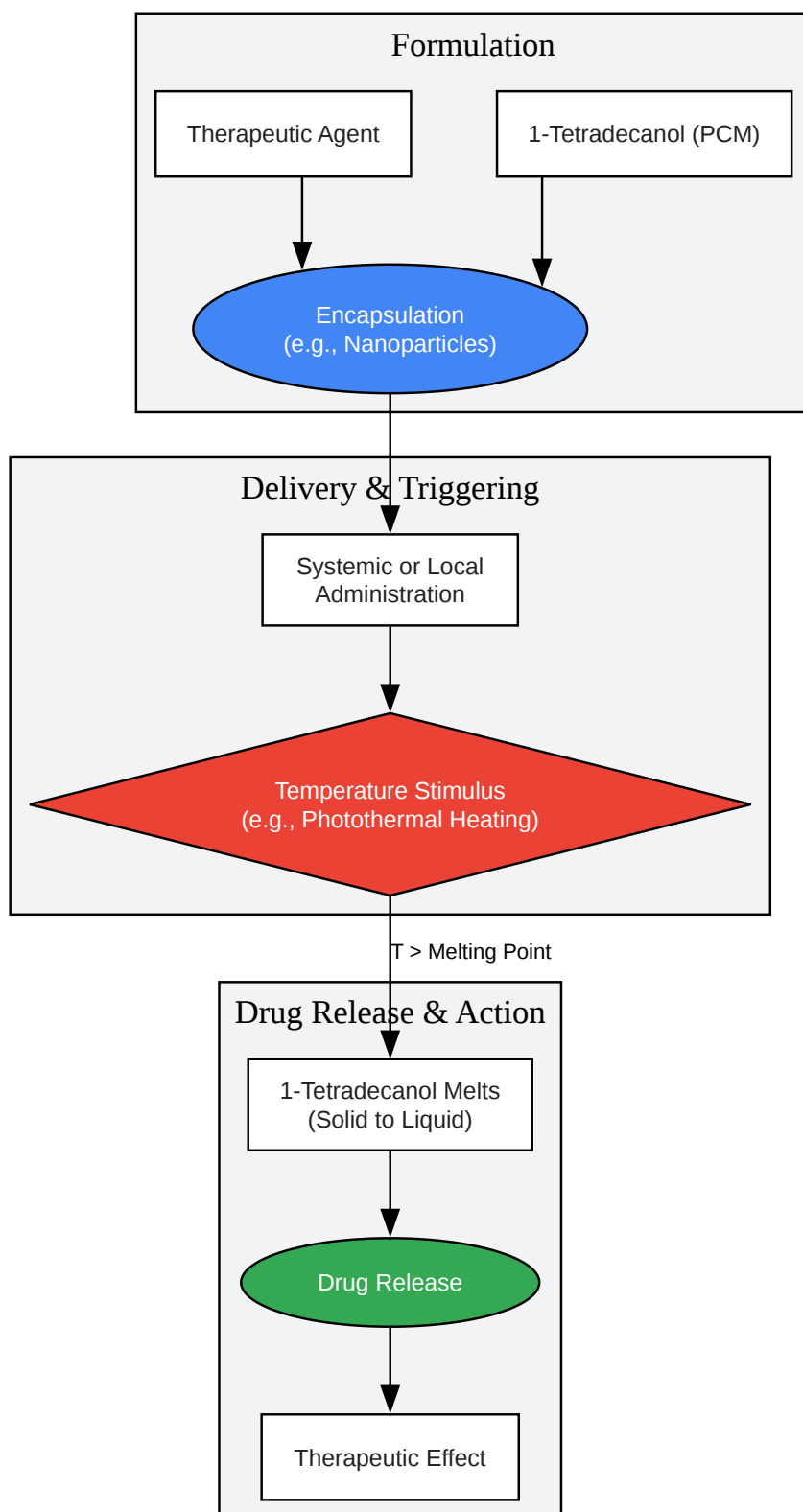
Thermophysical Properties of 1-Tetradecanol

1-Tetradecanol exhibits favorable characteristics for a PCM, including a high latent heat of fusion and chemical stability. The following table summarizes its key quantitative properties.

Property	Value	Units	References
Molecular Formula	C14H30O	-	[2][5][6]
Molecular Weight	214.39	g/mol	[5][6][7]
Melting Point	35 - 39	°C	[2][4][6][7][8]
Latent Heat of Fusion	~202.6 - 243.82	J/g	[9]
49.510	kJ/mol	[5][10]	
Density (Solid)	0.823	g/mL at 25°C	[2][6]
Density (Liquid)	0.824	g/cm ³	[8][11]
Thermal Conductivity	~0.22 - 0.355	W/(m·K)	[9][12]
Boiling Point	289	°C	[2][6][7]
Appearance	White crystalline solid	-	[2][5][8]
Solubility in Water	Practically insoluble	-	[2][6][8]

Applications in Drug Delivery

The primary application of **1-tetradecanol** in drug development is as a temperature-sensitive gatekeeper in drug delivery systems.[1][3] When the local temperature is below its melting point, **1-tetradecanol** is in a solid state, effectively trapping the drug within a matrix or nanoparticle.[3][4] Upon an increase in temperature, such as in response to localized heating or physiological changes, it melts into a liquid, allowing for the release of the encapsulated drug.[1][3] This mechanism is particularly useful for on-demand drug release in applications like cancer therapy, where external stimuli like photothermal heating can be applied.[1][13]



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Caption: Logical workflow of **1-tetradecanol**-based temperature-triggered drug release.

Experimental Protocols

Characterization of Thermophysical Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and latent heat of fusion of **1-tetradecanol**.

Materials and Equipment:

- **1-Tetradecanol**
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Microbalance
- Nitrogen gas supply (or other inert gas)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-tetradecanol** into an aluminum DSC pan using a microbalance.
 - Hermetically seal the pan with a lid using a crimper.
 - Prepare an empty sealed aluminum pan to be used as a reference.
- DSC Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
 - Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 70°C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at the same rate.
- Data Analysis:
 - The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve.
 - The latent heat of fusion (in J/g) is calculated by integrating the area of the melting peak.



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Caption: Experimental workflow for DSC analysis of **1-tetradecanol**.

Preparation of 1-Tetradecanol-Based Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This protocol describes a general method for preparing drug-loaded SLNs using a hot homogenization and ultrasonication technique.

Materials and Equipment:

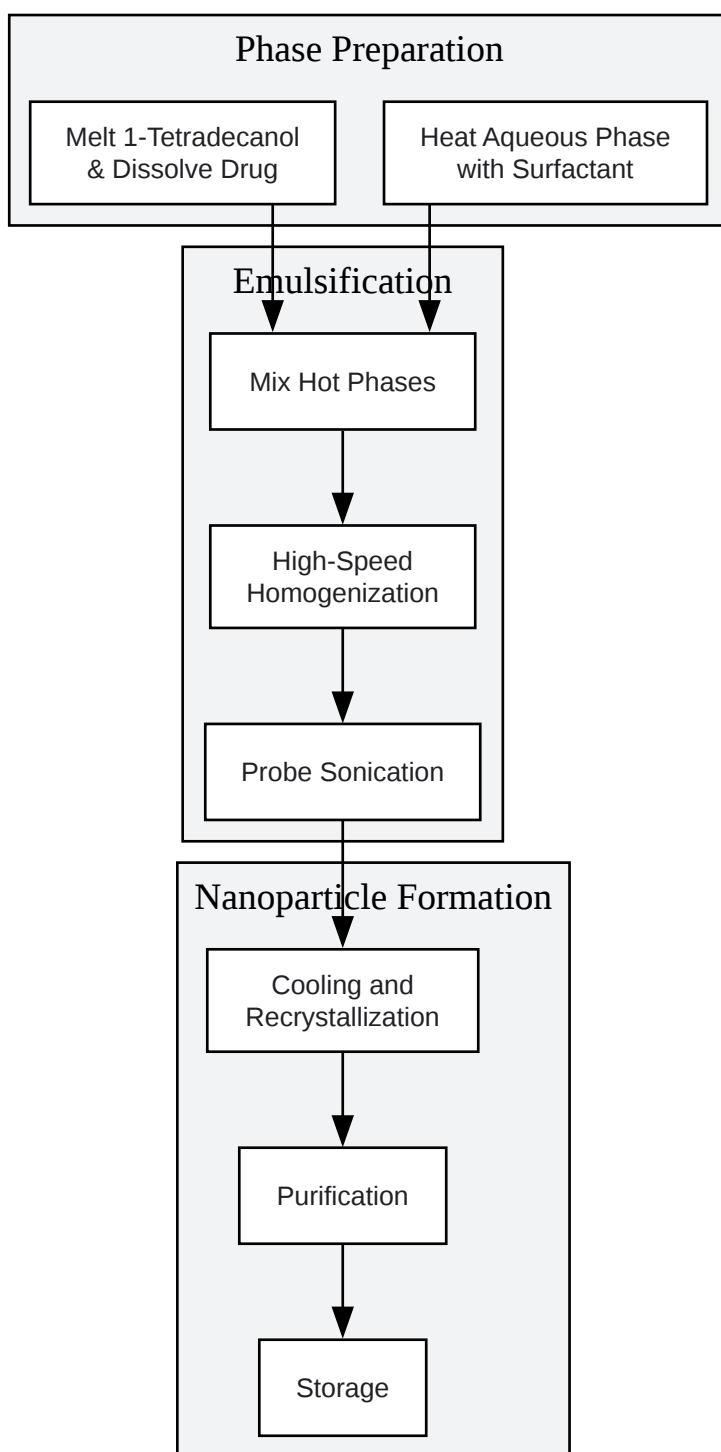
- **1-Tetradecanol** (lipid phase)
- Drug to be encapsulated

- Surfactant (e.g., Poloxamer 188, Tween 80)
- Aqueous phase (e.g., deionized water)
- High-speed homogenizer
- Probe sonicator
- Magnetic stirrer with heating
- Water bath

Procedure:

- Preparation of Phases:
 - Lipid Phase: Melt the **1-tetradecanol** by heating it to approximately 10-15°C above its melting point (e.g., 50-55°C). Dissolve the lipophilic drug in the molten lipid.
 - Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
- Homogenization:
 - Add the hot aqueous phase to the hot lipid phase while stirring.
 - Homogenize the mixture using a high-speed homogenizer at a high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.
- Ultrasonication:
 - Immediately subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size and form a nanoemulsion. Maintain the temperature during this step.
- Nanoparticle Formation:

- Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
- Purification and Storage:
 - The SLN dispersion can be purified by methods such as centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
 - Store the final SLN dispersion at a suitable temperature (e.g., 4°C).



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Caption: Workflow for preparing **1-tetradecanol**-based solid lipid nanoparticles.

Safety Precautions: When handling **1-tetradecanol**, it is advisable to use standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat. While it has low acute toxicity, inhalation of dust or fumes should be avoided.^[14] All procedures should be carried out in a well-ventilated area.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the procedures based on their specific experimental requirements and available equipment.

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